molecular formula C20H18ClN5OS B2481536 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1171341-82-4

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2481536
CAS No.: 1171341-82-4
M. Wt: 411.91
InChI Key: DSQLNQMQWDCMFF-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
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Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, commonly referred to as compound 1, is a novel synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C20H18ClN5OSC_{20}H_{18}ClN_{5}OS with a molecular weight of 411.9 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological properties.

Table 1: Basic Properties of Compound 1

PropertyValue
Molecular FormulaC20H18ClN5OS
Molecular Weight411.9 g/mol
CAS Number1171341-82-4
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Anticancer Activity

Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. A study focusing on structurally related thiazole derivatives reported promising results against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the range of 1.61 to 2.00 µg/mL against A-431 and Jurkat cell lines, suggesting that modifications in the thiazole structure can enhance cytotoxicity .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. In particular, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased seizure protection indices. For example, a derivative with a similar structure showed a median effective dose (ED50) of 18.4 mg/kg in animal models . This suggests that compound 1 may also possess anticonvulsant activity, although specific studies on this compound are still needed.

Antimicrobial Activity

The benzo[d]thiazole group is often associated with antimicrobial properties. Research has shown that derivatives containing this moiety exhibit activity against various bacterial strains. While specific data for compound 1 is limited, related compounds have demonstrated significant antibacterial effects, indicating potential for further exploration in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

Key Findings from SAR Studies

  • Thiazole Moiety : The presence of the thiazole ring is essential for cytotoxic activity.
  • Substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance activity, while electron-donating groups can diminish it.
  • Pyridine Substitution : Variations in the pyridine substituent can significantly affect biological outcomes.

Table 2: Summary of SAR Findings

Structural FeatureEffect on Activity
Thiazole RingEssential for activity
Electron-Withdrawing GroupsIncrease potency
Electron-Donating GroupsDecrease potency
Pyridine VariantsVariable effects

Case Studies and Research Findings

Several studies have explored compounds similar to compound 1:

  • Evren et al. (2019) conducted research on thiazole derivatives showing selective anticancer properties against NIH/3T3 and A549 cell lines, with strong selectivity reported .
  • A study on thiazole-linked azoles demonstrated significant anticonvulsant activity in animal models, suggesting potential applications for compound 1 in treating epilepsy .
  • Research on substituted triazoles indicated their effectiveness as selective inhibitors in various biological systems, highlighting the importance of further investigation into similar scaffolds like compound 1 .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-3-26-16(8-10-23-26)19(27)25(12-14-5-4-9-22-11-14)20-24-17-13(2)6-7-15(21)18(17)28-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQLNQMQWDCMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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